

# Application Notes and Protocols: Squalene Nanoemulsions for Parenteral Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Squalene**, a natural linear triterpene, is a key component in advanced parenteral drug delivery systems, particularly for vaccines and poorly water-soluble drugs.[1][2][3] Its biocompatibility, stability-enhancing effects, and ability to form stable oil-in-water nanoemulsions make it an ideal vehicle for facilitating solubilization, modifying drug release, and enhancing cellular uptake.[1][4] **Squalene**-based nanoemulsions are characterized by droplet sizes typically under 200 nm, which contributes to their stability and favorable biological interactions. This document provides an overview of common formulations, detailed experimental protocols for preparation and characterization, and insights into their mechanism of action.

# Squalene Nanoemulsion Formulations: Composition and Properties

**Squalene** nanoemulsions are multicomponent systems consisting of an oil phase (**squalene**), surfactants to stabilize the oil droplets in the aqueous phase, and the aqueous phase itself. The choice and ratio of these components critically influence the physicochemical properties of the nanoemulsion, such as particle size and stability. Several well-established and experimental formulations have been reported in the literature.



Formulation Name	Squalene Content (% v/v or w/v)	Surfactant( s) (% w/v)	Other Component s	Mean Particle Size (nm)	Application/ Reference
MF59®	5% v/v	0.5% Tween® 80, 0.5% Span® 85	10 mM Citrate Buffer (pH 6)	~165	Vaccine Adjuvant
AS03	2.2% w/v (final dilution)	0.97% Tween® 80	2.4% α- tocopherol, PBS (pH 6.8)	~150-155	Vaccine Adjuvant
AF03	2.5% w/v	~0.48% Ceteareth-12, ~0.37% Sorbitan Monooleate	Phosphate Buffered Saline or Citrate Buffer	<100	Vaccine Adjuvant
Experimental (NEA)	4.3% w/v	2% w/v TPGS	10 mM Citrate Buffer	Not Specified	Vaccine Adjuvant
Experimental (Resiquimod Delivery)	Molar Ratio Squalene:DO PC:Tween 80 = 1:1:1	DOPC, Tween 80	Ethanol, PBS	~50-100	TLR7/8 Agonist Delivery

## **Experimental Protocols**

# Protocol 2.1: Preparation of Squalene Nanoemulsion via High-Pressure Microfluidization

This method is widely used to produce uniform and small droplet-sized nanoemulsions, such as the AS03 adjuvant. It involves forcing a coarse pre-emulsion through a micro-channel at high pressure, which subjects the droplets to intense shear and impact forces.

#### Materials:

• **Squalene** oil

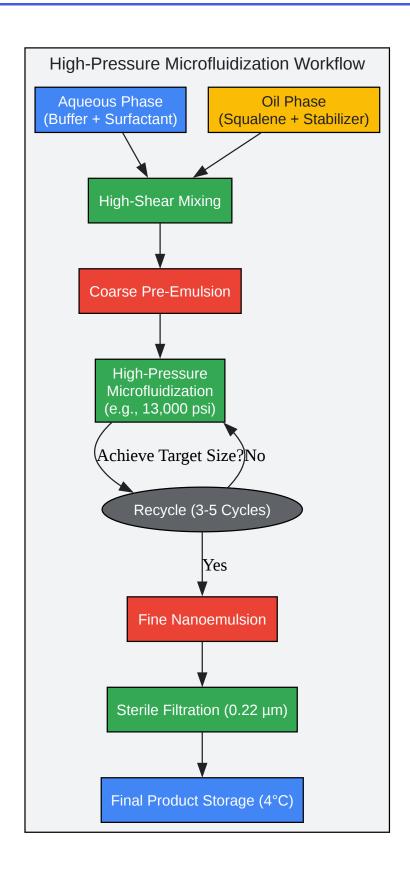


- Surfactant (e.g., Polysorbate 80 / Tween® 80)
- Co-stabilizer (e.g., α-tocopherol), optional
- Aqueous phase (e.g., 10 mM Phosphate-Buffered Saline or Citrate Buffer)
- High-shear mixer (for pre-emulsion)
- High-pressure microfluidizer (e.g., Microfluidics M-110EH-30)

#### Procedure:

- Aqueous Phase Preparation: Prepare the desired aqueous buffer. Dissolve the hydrophilic surfactant (e.g., Tween 80) in the aqueous phase with gentle stirring until fully dissolved.
- Oil Phase Preparation: If using, dissolve any oil-soluble components (like α-tocopherol) in the squalene oil.
- Pre-emulsion Formation: Gradually add the **squalene** oil phase to the aqueous phase while mixing at high speed using a high-shear mixer. Continue mixing for 5-10 minutes to form a coarse oil-in-water emulsion.
- Microfluidization: Pass the pre-emulsion through the high-pressure microfluidizer. A typical operating pressure is around 13,000 psi.
- Homogenization Cycles: Recycle the emulsion through the microfluidizer for multiple cycles (typically 3-5 cycles) to achieve a narrow and consistent particle size distribution.
- Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 μm sterile filter.
- Storage: Store the nanoemulsion at 4°C. Do not freeze.





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Workflow for preparing **squalene** nanoemulsions.



## Protocol 2.2: Preparation of Squalene Nanoemulsion via Solvent Injection

This method is suitable for laboratory-scale preparation, especially when incorporating hydrophobic drugs or lipids that are soluble in a volatile organic solvent.

#### Materials:

- Squalene oil
- Lipids/Surfactants (e.g., DOPC, Tween 80)
- Hydrophobic drug (e.g., Resiguimod/R848)
- Volatile, water-miscible organic solvent (e.g., Ethanol)
- Aqueous phase (e.g., Phosphate-Buffered Saline)

#### Procedure:

- Lipid-Ethanol Solution: Dissolve **squalene**, surfactants (DOPC, Tween 80), and the hydrophobic drug in ethanol to create a concentrated oil-lipid-drug solution. For example, a molar ratio of 1:1:1 for **squalene**:DOPC:Tween 80 can be used.
- Nanoemulsion Formation: Rapidly inject the lipid-ethanol solution into the aqueous phase (e.g., PBS) while vortexing or stirring vigorously. The rapid solvent diffusion causes the lipids and oil to self-assemble into nano-sized droplets.
- Solvent Removal (Optional): If necessary, the organic solvent can be removed by dialysis against the aqueous buffer or through rotary evaporation.
- Characterization & Storage: Characterize the nanoemulsion for particle size and drug loading. Store at 4°C.

### **Protocol 2.3: Characterization of Nanoemulsions**

1. Particle Size and Polydispersity Index (PDI) Analysis:



- Technique: Dynamic Light Scattering (DLS).
- Procedure: Dilute a small aliquot of the nanoemulsion in the continuous phase (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a DLS instrument (e.g., Nicomp Nano ZLS Z3000). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.

#### 2. Zeta Potential Analysis:

- Technique: Laser Doppler Velocimetry.
- Procedure: Dilute the nanoemulsion in an appropriate medium (often 10 mM NaCl to ensure sufficient conductivity). The instrument applies an electric field across the sample and measures the velocity of the droplets. This velocity is used to calculate the zeta potential, which is an indicator of the surface charge and predictive of the formulation's colloidal stability.
- 3. Drug Loading and Encapsulation Efficiency:
- Procedure:
  - Separate the unencapsulated (free) drug from the nanoemulsion. This can be done using techniques like size exclusion chromatography (SEC) or centrifugal filter units.
  - Quantify the amount of drug in the nanoemulsion phase. This typically involves disrupting
    the droplets with a suitable solvent (e.g., methanol, acetonitrile) and then measuring the
    drug concentration using a validated analytical method such as High-Performance Liquid
    Chromatography (HPLC) or UV-Vis Spectroscopy.
  - Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
    - EE% = (Total Drug Free Drug) / Total Drug \* 100
    - DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) \* 100



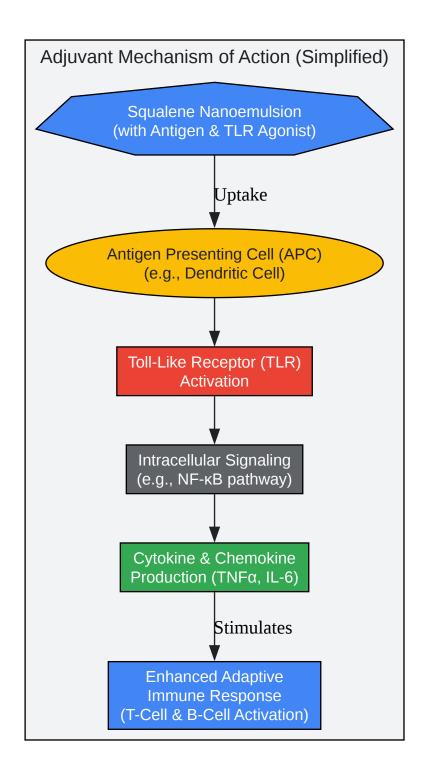
## **Applications and Mechanism of Action**

**Squalene** nanoemulsions are highly effective as vaccine adjuvants and delivery vehicles for hydrophobic drugs.

As Vaccine Adjuvants: **Squalene** emulsions like MF59 and AS03 enhance the immune response to antigens. The mechanism involves the recruitment of immune cells, such as Antigen Presenting Cells (APCs), to the injection site. The nanoemulsion droplets are taken up by these APCs, which then transport the antigen to the lymph nodes, leading to a more robust and sustained activation of both innate and adaptive immunity.

For Drug Delivery: The oily core of the nanoemulsion serves as a reservoir for lipophilic or hydrophobic drugs, increasing their solubility and bioavailability. For instance, a **squalene** nanoemulsion was successfully used to deliver Resiquimod (R848), a TLR7/8 agonist, for cancer immunotherapy. The nanoemulsion formulation facilitates systemic administration and can potentiate the drug's immune-stimulating effects.





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Immune activation by a **squalene** nanoemulsion adjuvant.



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- To cite this document: BenchChem. [Application Notes and Protocols: Squalene Nanoemulsions for Parenteral Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164333#squalene-nanoemulsions-for-parenteral-drug-delivery]

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